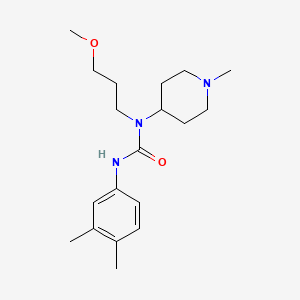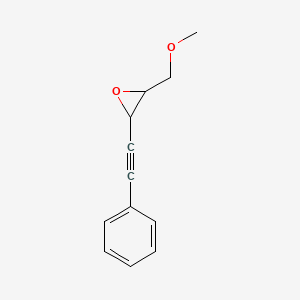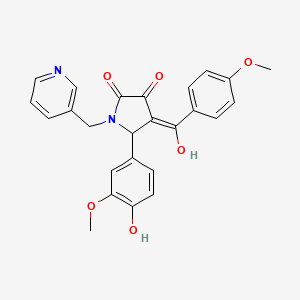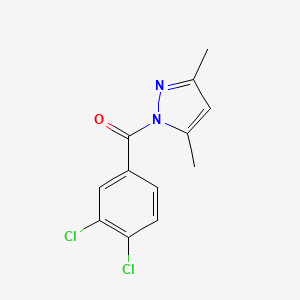
N'-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound is commonly known as DMPU and is used as a solvent in various chemical reactions.
Mecanismo De Acción
The exact mechanism of action of DMPU is not well understood. However, it is believed that DMPU acts as a hydrogen bond acceptor and a Lewis base. It can form hydrogen bonds with various functional groups, which makes it an excellent solvent for polar compounds. DMPU can also stabilize carbocations and other reactive intermediates, which makes it a useful reagent in various chemical reactions.
Biochemical and Physiological Effects:
DMPU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in scientific research. DMPU is not metabolized by the body and is excreted unchanged in urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPU has several advantages as a solvent in lab experiments. It is a highly polar and aprotic solvent, which makes it an excellent choice for various chemical reactions. DMPU has a low boiling point and is easy to remove from reaction mixtures. It is also relatively inexpensive and readily available.
However, DMPU also has some limitations. It is not compatible with some functional groups, such as carboxylic acids and alcohols. DMPU can also form adducts with some compounds, which can make purification difficult.
Direcciones Futuras
There are several future directions for research on DMPU. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of interest is the study of the mechanism of action of DMPU and its interactions with various functional groups. Additionally, there is potential for the use of DMPU in the development of new drugs and therapies. Finally, the use of DMPU in green chemistry and sustainable manufacturing is an area of growing interest.
Métodos De Síntesis
The synthesis of DMPU involves the reaction of 3,4-dimethylphenyl isocyanate with 3-methoxypropylamine and 1-methyl-4-piperidinol. This reaction produces DMPU in high yield and purity. The synthesis of DMPU has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.
Aplicaciones Científicas De Investigación
DMPU has been widely used in scientific research due to its unique properties. It is a highly polar and aprotic solvent, which makes it an excellent choice for various chemical reactions. DMPU has been used as a solvent in the synthesis of peptides, nucleic acids, and other organic compounds. It is also used in the preparation of polymers, resins, and coatings.
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-methoxypropyl)-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-15-6-7-17(14-16(15)2)20-19(23)22(10-5-13-24-4)18-8-11-21(3)12-9-18/h6-7,14,18H,5,8-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJPENWDFKANHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CCCOC)C2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5295099.png)

![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B5295117.png)
![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)

![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)

![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)

![dibenzo[a,i]phenazine](/img/structure/B5295178.png)